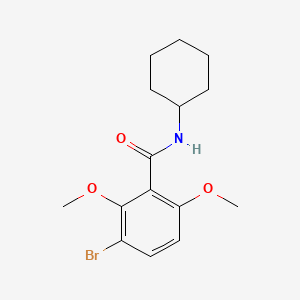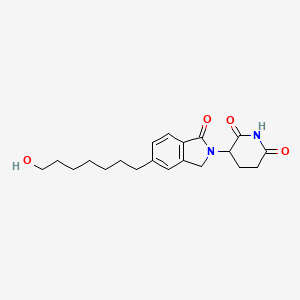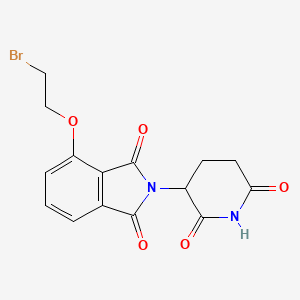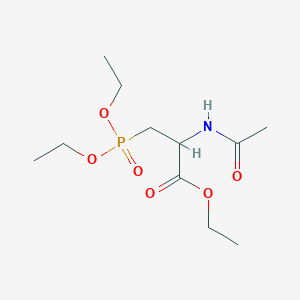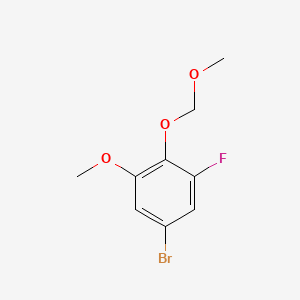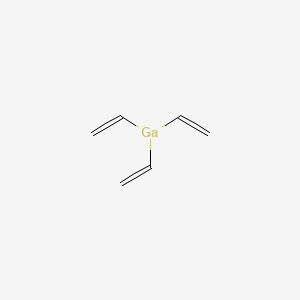
Gallium, triethenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium, triethenyl- is an organogallium compound with the chemical formula C₆H₉Ga. It is a colorless liquid that is typically handled with air-free techniques due to its pyrophoric nature. This compound is used as a metalorganic source of gallium for metalorganic vapor phase epitaxy (MOVPE) of compound semiconductors .
Métodos De Preparación
The synthesis of Gallium, triethenyl- involves the alkylation of gallium trichloride. One common method is the reaction of gallium trichloride with ethyl Grignard reagent in ether, producing the diethyl ether adduct of Gallium, triethenyl-. the ether is not easily removed. An alternative route involves transmetalation with triethylaluminium according to the equation: [ \text{GaCl}_3 + 3 \text{AlEt}_3 \rightarrow \text{GaEt}_3 + 3 \text{AlClEt}_2 ] This method is preferred for its higher efficiency and selectivity .
Análisis De Reacciones Químicas
Gallium, triethenyl- undergoes several types of chemical reactions:
Oxidation: It readily converts to the air-stable, colorless alkoxide by oxidation[ \text{GaEt}_3 + 0.5 \text{O}_2 \rightarrow \text{GaEt}_2(\text{OEt}) ]
Alcoholysis: It reacts with ethanol to form the alkoxide[ \text{GaEt}_3 + \text{EtOH} \rightarrow \text{GaEt}_2(\text{OEt}) + \text{EtH} ]
Aplicaciones Científicas De Investigación
Gallium, triethenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of gallium-containing compounds and materials.
Medicine: Gallium compounds are being explored for their potential in treating infections and certain types of cancer
Industry: It is used in the production of semiconductors and light-emitting diodes (LEDs) due to its ability to form high-purity gallium nitride films
Mecanismo De Acción
The mechanism of action of Gallium, triethenyl- primarily involves its ability to mimic iron. Gallium can replace iron in redox enzymes, inhibiting bacterial growth by targeting multiple iron/heme-dependent biological processes. This disruption of iron metabolism leads to the inhibition of bacterial growth and the suppression of drug resistance development .
Comparación Con Compuestos Similares
Gallium, triethenyl- can be compared with other organogallium compounds such as trimethylgallium. Both compounds are used in the MOVPE of compound semiconductors, but Gallium, triethenyl- has been shown to produce films with lower carbon impurity concentrations . Other similar compounds include gallium nitrate, gallium chloride, and gallium citrate, which are used in various medical and industrial applications .
Propiedades
Número CAS |
1188-13-2 |
|---|---|
Fórmula molecular |
C6H9Ga |
Peso molecular |
150.86 g/mol |
Nombre IUPAC |
tris(ethenyl)gallane |
InChI |
InChI=1S/3C2H3.Ga/c3*1-2;/h3*1H,2H2; |
Clave InChI |
IDSSCLWKOQPTHO-UHFFFAOYSA-N |
SMILES canónico |
C=C[Ga](C=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


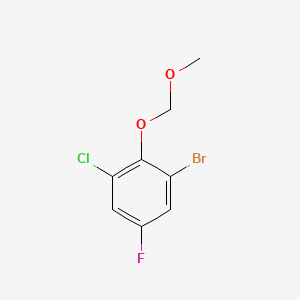
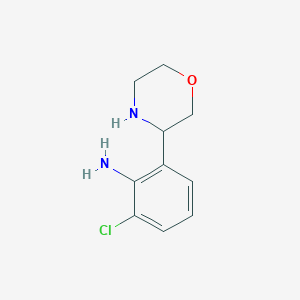
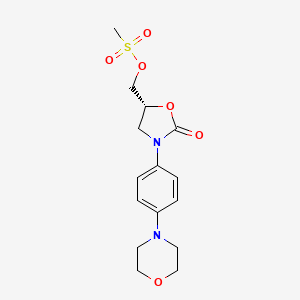

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-cyano-1-ethyl-, ethyl ester](/img/structure/B14762909.png)

